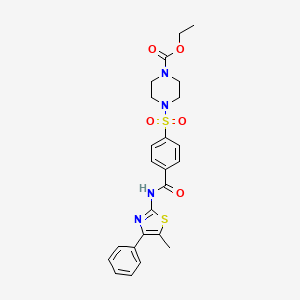
Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity might interfere with bacterial cell wall synthesis, while those with antitumor activity might inhibit cell proliferation pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution in the body. The metabolism and excretion would depend on the specific chemical structure of the compound and its interactions with metabolic enzymes.
Result of Action
Thiazole derivatives have been associated with a range of biological effects, such as antimicrobial, antifungal, anti-inflammatory, and antitumor effects . The exact effects would depend on the compound’s specific biological activity and its interaction with its targets.
生物活性
Ethyl 4-((4-((5-methyl-4-phenylthiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperazine core linked to a sulfonamide moiety and a thiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:
1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring in this compound suggests potential antitumor activity. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
2. Anticonvulsant Properties
The piperazine moiety is often associated with anticonvulsant activity. Studies have demonstrated that modifications on the piperazine structure can enhance its efficacy against seizures. This compound may exhibit similar properties, potentially acting on GABAergic systems to increase inhibitory neurotransmission .
3. Anti-inflammatory Effects
Compounds containing thiazole and piperazine rings have been linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole derivatives, including those similar to this compound), against various cancer cell lines (e.g., A431, HT29). The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values below 10 µM, suggesting strong potential as anticancer agents .
Case Study 2: Anticonvulsant Activity
In an experimental model using pentylenetetrazol (PTZ), compounds related to this compound were tested for their ability to prevent seizures. Results showed a dose-dependent reduction in seizure frequency, highlighting the potential utility of such compounds in epilepsy treatment .
Research Findings
属性
IUPAC Name |
ethyl 4-[4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-13-15-28(16-14-27)35(31,32)20-11-9-19(10-12-20)22(29)26-23-25-21(17(2)34-23)18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEGQWQBQHHGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














